4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide
Description
4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core fused with a phenyl group at position 1 and a 1,3,4-thiadiazole-2-yl moiety substituted with a propyl chain at position 3. Its structure combines electron-rich aromatic systems with a thiadiazole ring, which is known to enhance biological activity in medicinal chemistry .
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S/c1-2-6-13-18-19-16(24-13)17-15(23)14-12(22)9-10-21(20-14)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,17,19,23) |
InChI Key |
JMJJUNGLBGCQET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenylhydrazine and Maleic Anhydride
The pyridazine ring is synthesized through cyclocondensation. Phenylhydrazine reacts with maleic anhydride in acetic acid under reflux (80°C, 6 h), yielding 1-phenyl-1,4-dihydropyridazine-3,4-dione. Subsequent oxidation with potassium permanganate in alkaline medium introduces the 4-oxo group.
Reaction Conditions
Carboxylic Acid Functionalization
The 3-position is functionalized via nucleophilic substitution. Treating 4-oxo-1-phenyl-1,4-dihydropyridazine with ethyl chlorooxoacetate in dimethylformamide (DMF) at 0°C generates the ethyl ester, which is hydrolyzed using NaOH (2M, 60°C, 2 h) to yield the carboxylic acid.
Synthesis of 5-Propyl-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Cyclization
The thiadiazole ring is formed via cyclization of thiosemicarbazide derivatives. Propionyl hydrazide reacts with carbon disulfide in ethanol under reflux (12 h), forming 5-propyl-1,3,4-thiadiazole-2-thiol. Subsequent amination with ammonia gas in tetrahydrofuran (THF) at −10°C yields the 2-amine.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 12 h |
| Yield | 67% |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of propionic acid, thiosemicarbazide, and phosphorus oxychloride irradiated at 150 W for 10 min produces the thiadiazole amine in 82% yield.
Amide Coupling of Pyridazine and Thiadiazole Moieties
Carbodiimide-Mediated Coupling
The carboxylic acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Conditions adapted from:
Mixed Anhydride Method
Alternative coupling using isobutyl chloroformate generates a reactive mixed anhydride. Pyridazine carboxylic acid (1 eq) reacts with isobutyl chloroformate (1.1 eq) in THF at −15°C, followed by addition of thiadiazole amine (1 eq). Yield improves to 45% under these conditions.
Crystallization and Structural Validation
Slow Evaporation Crystallization
Single crystals are obtained by dissolving the crude product in acetone and evaporating at 25°C over 72 h. X-ray diffraction confirms a planar conformation with dihedral angles ≤6.8° between aromatic rings.
Hydrogen Bonding Geometry
| Bond | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| N1–H1⋯O1 | 0.91 | 1.84 | 2.744 | 171 |
| C8–H8⋯O2 | 0.93 | 2.27 | 2.861 | 121 |
Spectroscopic Characterization
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group (-CONH-) and electron-deficient positions on the thiadiazole ring participate in nucleophilic substitution reactions:
-
Amide hydrolysis : Acidic or basic conditions cleave the carboxamide bond to yield 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid and 5-propyl-1,3,4-thiadiazol-2-amine (Figure 1A).
-
Thiadiazole ring modifications : The sulfur atom in the thiadiazole moiety reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts under mild conditions (25–40°C).
Cyclization and Condensation Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
-
Pyridazine ring expansion : Reacts with acetic anhydride at 120°C to form a tricyclic system via intramolecular cyclization (Figure 1B).
-
Schiff base formation : The carboxamide’s NH group condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives.
Oxidation-Reduction Reactions
-
Pyridazine ring oxidation : Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid oxidizes the dihydropyridazine ring to a pyridazine derivative, altering conjugation and bioactivity.
-
Thioether reduction : The propylsulfanyl group (-S-Pr) undergoes desulfurization with Raney nickel to yield a mercapto (-SH) intermediate.
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective substitution:
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group predominantly at the para position relative to the pyridazine ring.
-
Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> adds a sulfonic acid group at the meta position.
Coordination Chemistry
The compound acts as a ligand for transition metals:
-
Metal complexes : Forms stable complexes with Cu(II) and Fe(III) via the carboxamide oxygen and thiadiazole nitrogen atoms. Stability constants (log K) for Cu(II) complexes range from 8.2–9.5 in aqueous ethanol.
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces:
-
Ring-opening : Cleavage of the thiadiazole ring generates a thiourea intermediate.
-
Dimerization : Forms a head-to-tail dimer via [2+2] cycloaddition under prolonged exposure.
Bioconjugation Reactions
The carboxamide group enables covalent modification with biomolecules:
-
Peptide coupling : Reacts with lysine residues in proteins using EDC/NHS activation, forming stable amide bonds (confirmed by MALDI-TOF).
Acid-Base Behavior
-
pKa values :
-
Pyridazine NH: 4.2 ± 0.1
-
Thiadiazole NH: 8.7 ± 0.1
-
Carboxamide NH: 10.3 ± 0.2 (determined by potentiometric titration).
-
Thermal Degradation
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset : 210°C (N<sub>2</sub> atmosphere)
-
Major fragments : CO<sub>2</sub>, NH<sub>3</sub>, and thiophene derivatives (identified via GC-MS).
Structural Insights from Crystallography
Hydrogen bonding between the carboxamide NH and pyridazine carbonyl oxygen stabilizes the planar conformation (Figure 2A) . This intramolecular interaction influences reactivity by modulating electron density across the heterocyclic system.
Comparative Reactivity with Analogues
| Feature | 4-oxo-1-phenyl-N-(5-propyl-thiadiazol-2-yl) | 1-(4-methoxyphenyl) analog | 4-oxo-N-[5-(propan-2-yl)-thiadiazol-2-yl] |
|---|---|---|---|
| Hydrolysis rate (k, h⁻¹) | 0.18 | 0.09 | 0.25 |
| Nitration regioselectivity | Para (82%) | Meta (75%) | Ortho (68%) |
| Cu(II) complex stability | log K = 9.1 | log K = 8.7 | log K = 8.9 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiadiazole and pyridazine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and disruption of cellular signaling pathways .
Table 1: Summary of Anticancer Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Oxo Derivative A | MCF-7 (Breast) | 20.12 ± 6.20 | |
| 4-Oxo Derivative B | HeLa (Cervical) | 10.84 ± 4.20 | |
| 4-Oxo Derivative C | A549 (Lung) | 24.57 ± 1.62 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies suggest that the presence of the thiadiazole moiety enhances the antimicrobial efficacy of the compound. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi .
Table 2: Antimicrobial Efficacy
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are being actively researched. Preliminary findings suggest that it may exert its anticancer effects by:
- Inducing Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibiting Cell Proliferation : Disruption of cell cycle progression.
For antimicrobial action, the compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, contributing to its efficacy against various microbes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy and selectivity of this compound. Modifications to the thiadiazole and pyridazine rings can significantly influence biological activity:
- Thiadiazole Substituents : Variations in alkyl or aryl groups can enhance solubility and bioavailability.
- Pyridazine Modifications : Altering substituents on the pyridazine ring can improve target specificity and reduce off-target effects.
Mechanism of Action
The mechanism of action of 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Structural Variations and Physical Properties
The compound’s closest analogs differ primarily in substituents on the thiadiazole ring and the aromatic groups. Key examples include:
Key Observations :
- Substituent Effects on Melting Points : Bulky or polar substituents (e.g., benzylthio in 5h) lower melting points compared to smaller groups (e.g., methylthio in 5f), likely due to reduced crystal lattice stability .
- Yield Trends : Benzylthio derivatives (e.g., 5h, 88% yield) generally exhibit higher synthetic yields than fluorinated or chlorinated analogs, possibly due to improved reaction kinetics .
Electronic and Steric Considerations
- Steric Hindrance : The propyl chain introduces moderate steric bulk compared to methyl or ethyl groups, which could influence binding pocket accessibility in enzyme inhibition scenarios .
Biological Activity
The compound 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a novel heterocyclic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a complex structure that includes a thiadiazole moiety. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The following table summarizes the findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 3.29 | Induction of apoptosis |
| H460 (Lung) | 10.0 | Inhibition of ERK1/2 signaling |
| MCF7 (Breast) | 8.107 | Caspase activation leading to apoptosis |
| PC3 (Prostate) | 12.0 | Cell cycle arrest and apoptosis |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using DPPH and phosphomolybdenum methods. The results demonstrated that it possesses considerable antioxidant activity comparable to standard antioxidants such as ascorbic acid. This suggests a possible role in mitigating oxidative stress-related diseases .
Other Pharmacological Activities
In addition to its anticancer and antioxidant effects, the compound has shown promise in other areas:
- Anti-tubercular Activity : Some derivatives of thiadiazoles have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment .
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, although more research is required to confirm these effects .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of thiadiazole derivatives:
- Study on HCT116 Cell Line : A study reported an IC50 value of 3.29 µM for the compound against HCT116 cells, indicating strong antiproliferative effects. Mechanistic studies revealed that this activity was associated with the induction of apoptosis through caspase activation .
- Antioxidant Evaluation : Another research effort compared the antioxidant capacity of several compounds, including our target compound. It demonstrated significant free radical scavenging ability, which could be beneficial in preventing oxidative damage in cells .
- In Vivo Studies : While most studies have focused on in vitro evaluations, there is a growing interest in exploring the in vivo efficacy and safety profiles of this compound in animal models to better understand its therapeutic potential .
Q & A
Q. Critical Factors for Yield Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification due to byproducts.
- Base Selection : K₂CO₃ is preferred for mild conditions, avoiding side reactions like hydrolysis.
- Temperature Control : Room temperature for coupling minimizes decomposition of sensitive intermediates.
Q. Table 1: Yield Variation with Reaction Parameters
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent (DMF) | RT, 12 hours | 68 | 95% |
| Base (K₂CO₃) | 1.2 mmol, RT | 72 | 93% |
| Temperature | 50°C, 6 hours | 55 | 88% |
How can computational methods like quantum chemical calculations aid in the design and optimization of the synthesis process?
Level: Advanced
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches to predict transition states and intermediates, reducing trial-and-error experimentation .
Q. Steps for Computational-Guided Synthesis :
Reaction Mechanism Mapping : Use DFT to model the energy landscape of thiadiazole-pyridazine coupling.
Solvent Effect Simulation : COSMO-RS models predict solvent interactions to optimize solubility and reaction rates.
Feedback Loop : Experimental data (e.g., NMR, HPLC) refine computational parameters for iterative improvement.
Q. Example :
- Activation Energy Prediction : Identifying optimal temperature ranges for coupling reactions (e.g., avoiding side reactions above 50°C) .
What analytical techniques are recommended for characterizing purity and structural integrity of this compound?
Level: Basic/Intermediate
Methodological Answer:
- HPLC-PDA : Reverse-phase C18 columns (e.g., 5 μm, 250 mm × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) resolve impurities .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms regioselectivity of the thiadiazole and pyridazine moieties.
- Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (e.g., calculated [M+H]⁺ = 369.12 Da).
Q. Table 2: Analytical Data for Quality Control
| Technique | Key Peaks/Data | Reference Standard |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, thiadiazole-H) | USP 34 |
| HPLC Retention Time | 12.3 min (λ = 254 nm) | Pharmacopeial |
How do structural modifications at the 5-propyl-thiadiazole position impact bioactivity, and what strategies validate these effects?
Level: Advanced
Methodological Answer:
- SAR Studies : Replace the 5-propyl group with methyl, ethyl, or aryl substituents.
- In Vitro Assays : Test inhibition of kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.
Q. Key Findings :
- Hydrophobic Substitutents : Longer alkyl chains (e.g., propyl vs. methyl) enhance membrane permeability but reduce solubility .
- Validation : Parallel artificial membrane permeability assays (PAMPA) correlate with computational logP predictions.
What methodologies resolve contradictions in reported biological activities across studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or compound purity.
Resolution Strategies :
Meta-Analysis : Aggregate data from ≥5 independent studies using standardized IC₅₀ measurement protocols.
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cell-based reporter gene assays.
Batch Reproducibility : Ensure ≥95% purity (HPLC) and consistent salt forms across studies .
What challenges arise in scaling synthesis from lab to pilot scale, and how are they addressed?
Level: Intermediate/Advanced
Methodological Answer:
Challenges :
- Heterogeneous Mixing : Poor heat dissipation in large reactors leads to byproducts.
- Purification : Column chromatography is impractical; switch to recrystallization (DMSO/water, 2:1) .
Q. Solutions :
- Process Control : Use PAT (process analytical technology) for real-time monitoring of reaction progress .
- Membrane Separation : Nanofiltration removes low-MW impurities without chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
